molecular formula C14H9F6N B3057065 4-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]aniline CAS No. 7639-71-6

4-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]aniline

Cat. No. B3057065
CAS RN: 7639-71-6
M. Wt: 305.22 g/mol
InChI Key: UZQWRVSLTFTELB-UHFFFAOYSA-N
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Description

4-(Trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]aniline , also known by its chemical formula CF3C6H4B(OH)2 , is a boronic acid compound. It is sometimes referred to as α,α,α-trifluoro-p-tolylboronic acid or 4-(trifluoromethyl)benzeneboronic acid . The molecular weight of this compound is approximately 189.93 g/mol .

Scientific Research Applications

Crystal Structure and Intermediate for Synthesis

The crystal structure of a compound derived from 4-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]aniline was investigated, showing a complex structure with significant implications for the synthesis of trifluoromethyl-containing pyrazole derivatives. These derivatives hold importance as insecticides, leveraging the unique chemical, physical, and biological properties of trifluoromethylated compounds in materials science, agrochemistry, and biomedical chemistry (Zhang, Zhang, & Zhong, 2006).

Anion Recognition and Sensing

A study highlighted the use of croconamides, with aniline and trifluoromethyl groups, in anion recognition and sensing applications. Particularly, the study demonstrated the chemiresistive sensors' ability to detect anions, attributing high sensitivity and selectivity to the croconamide-based selectors (Yoon & Choi, 2021).

Nonlinear Optical (NLO) Materials

Compounds with the trifluoromethyl group have been studied for their potential use in NLO materials. The vibrational analysis of these compounds was conducted through Fourier Transform-Infrared and Fourier Transform-Raman techniques, providing insights into their electronic properties and potential applications in advanced materials (Revathi et al., 2017).

Synthesis of Herbicides and Pesticides

4-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]aniline is a significant intermediate in the synthesis of high-efficiency, low-toxicity pesticides and herbicides. The synthesis methods and applications of these agrochemicals derived from the compound have been summarized, indicating its crucial role in the agrochemical industry (Li-shan, 2002).

Polyimide Synthesis

The compound's derivatives have been utilized in the synthesis of organosoluble polyimides, demonstrating good solubility and thermal stability, making them suitable for various industrial applications. These materials are significant for their potential use in electronic and optical devices due to their low dielectric constants and high thermal stability (Liu et al., 2002).

properties

IUPAC Name

4-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F6N/c15-13(16,17)9-1-5-11(6-2-9)21-12-7-3-10(4-8-12)14(18,19)20/h1-8,21H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZQWRVSLTFTELB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)NC2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F6N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90323114
Record name 4-(Trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90323114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]aniline

CAS RN

7639-71-6
Record name NSC403058
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403058
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(Trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90323114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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